N-isopropyl-1-(4-methoxyphenyl)methanesulfonamide
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Overview
Description
N-isopropyl-1-(4-methoxyphenyl)methanesulfonamide is an organic compound with the molecular formula C11H17NO3S It is characterized by the presence of an isopropyl group, a methoxyphenyl group, and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isopropyl-1-(4-methoxyphenyl)methanesulfonamide typically involves the reaction of 4-methoxybenzyl chloride with isopropylamine in the presence of a base, followed by the introduction of a methanesulfonyl chloride group. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require temperature control to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
N-isopropyl-1-(4-methoxyphenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-isopropyl-1-(4-methoxyphenyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-isopropyl-1-(4-methoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-isopropyl-1-(4-methylphenyl)methanesulfonamide
- N-isopropyl-1-(4-chlorophenyl)methanesulfonamide
- N-isopropyl-1-(4-fluorophenyl)methanesulfonamide
Uniqueness
N-isopropyl-1-(4-methoxyphenyl)methanesulfonamide is unique due to the presence of the methoxy group, which imparts distinct chemical and physical properties. This functional group can influence the compound’s reactivity, solubility, and potential biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H17NO3S |
---|---|
Molecular Weight |
243.32 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-N-propan-2-ylmethanesulfonamide |
InChI |
InChI=1S/C11H17NO3S/c1-9(2)12-16(13,14)8-10-4-6-11(15-3)7-5-10/h4-7,9,12H,8H2,1-3H3 |
InChI Key |
OAIIGFIIQVKYBE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NS(=O)(=O)CC1=CC=C(C=C1)OC |
Origin of Product |
United States |
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